molecular formula C18H15N3O6S B2941457 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 923482-28-4

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2941457
CAS No.: 923482-28-4
M. Wt: 401.39
InChI Key: SYTXMRURLILWPI-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,3,4-oxadiazole derivatives fused with a 2,3-dihydrobenzo[b][1,4]dioxine scaffold. The structure features a phenylsulfonylmethyl group at the 5-position of the oxadiazole ring and a carboxamide linkage to the benzo[b][1,4]dioxine moiety. However, direct data on this specific compound are absent in the provided evidence, necessitating extrapolation from structurally related analogs.

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c22-17(12-6-7-14-15(10-12)26-9-8-25-14)19-18-21-20-16(27-18)11-28(23,24)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTXMRURLILWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

It’s known that indole derivatives can have diverse biological activities and can be explored for newer therapeutic possibilities. This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives, it’s plausible that the compound could have a wide range of molecular and cellular effects.

Biological Activity

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This document summarizes the available literature regarding its biological activity, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H15N3O6SC_{18}H_{15}N_{3}O_{6}S and a molecular weight of 401.4 g/mol. The presence of the oxadiazole ring and the phenylsulfonyl group are significant for its biological activity. These structural features contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC18H15N3O6SC_{18}H_{15}N_{3}O_{6}S
Molecular Weight401.4 g/mol
Melting PointNot available
DensityNot available

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The oxadiazole moiety can interact with various enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking. This may modulate enzyme activity and influence metabolic pathways.
  • Cytokine Modulation : Some studies indicate that compounds with similar structures can affect cytokine release (e.g., IL-6 and TNF-α), which are crucial in inflammatory responses .
  • Antimicrobial Activity : The phenylsulfonyl group enhances the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown varying degrees of effectiveness against bacterial pathogens. In vitro studies demonstrated significant activity against certain strains, suggesting potential for development as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays:

  • Cytokine Release Inhibition : Studies have shown that certain derivatives can inhibit the release of pro-inflammatory cytokines in cell cultures.
  • In vivo Models : Animal models using carrageenan-induced paw edema have been employed to assess anti-inflammatory effects. Compounds similar to this one exhibited dose-dependent inhibition of edema formation .

Anticancer Activity

The anticancer properties are particularly noteworthy:

  • Cell Proliferation Inhibition : Several studies have reported that oxadiazole-containing compounds can inhibit the proliferation of cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Cytotoxicity Assays : The synthesized compounds were tested on various solid tumor cell lines, showing significant cytotoxicity with IC50 values indicating effective concentration levels necessary for therapeutic action .

Case Studies

  • Study on Oxadiazole Derivatives :
    • A series of oxadiazole derivatives were synthesized and evaluated for their biological activities. The results indicated that compounds with similar structural motifs displayed notable anti-cancer and anti-inflammatory properties .
  • Cytokine Modulation Study :
    • Research focused on the modulation of IL-6 and TNF-α levels in response to treatment with oxadiazole derivatives showed promising results in reducing inflammation markers in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs with shared structural motifs, including the 1,3,4-oxadiazole core, benzo[b][1,4]dioxine substituents, and variations in functional groups.

Compound Name (Structure) Key Substituents Synthesis Method Yield (%) Purity (%) Key Analytical Data Reference
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(methoxy)benzamide (Compound 22, ) Methoxybenzamide at oxadiazole C5 General Procedure B 35 99.0 $ ^1H $ NMR (DMSO-d6): δ 8.12 (s, 1H), 7.85–7.45 (m, 4H), 4.35 (s, 4H). ESI-MS: m/z 410.1 [M+H]⁺. HPLC: 99.0%
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(methyl)benzamide (Compound 23, ) Methylbenzamide at oxadiazole C5 General Procedure A 24 95.0 $ ^1H $ NMR (DMSO-d6): δ 8.02 (s, 1H), 7.70–7.30 (m, 4H), 4.30 (s, 4H). ESI-MS: m/z 394.1 [M+H]⁺. HPLC: 95.0%
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide () Pyrazole-carboxamide at oxadiazole C5 Not specified N/A N/A Molecular formula: C16H15N5O3. SMILES: Cc1cc(C(=O)Nc2nnc(-c3ccc4c(c3)OCCO4)o2)nn1C. Molecular weight: 341.32
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide () 4-Isopropylphenylacetamide at oxadiazole C5 Not specified N/A N/A Molecular formula: C21H21N3O4. SMILES: CC(C)c1ccc(CC(=O)Nc2nnc(-c3ccc4c(c3)OCCO4)o2)cc1. Molecular weight: 379.4
N-Cyclopentyl-3′-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-3-carboxamide (5c, ) Biphenyl-carboxamide with cyclopentyl group Multi-step coupling reactions N/A N/A Structural confirmation via $ ^1H $ NMR and HRMS. Focus on PARP inhibition in breast cancer cells.

Structural and Functional Insights

Core Scaffold: All analogs share the 1,3,4-oxadiazole ring linked to a benzo[b][1,4]dioxine moiety.

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in Compound 19, ): Increase electrophilicity and binding affinity to targets like Ca²⁺/calmodulin.
  • Bulkier Groups (e.g., isopropylphenyl in ): May improve selectivity by steric hindrance but reduce solubility.
  • Sulfonamide/Sulfonyl Groups (absent in evidence; hypothetical for target compound): Likely enhance protein binding via sulfonyl-oxygen interactions .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide and analogs?

  • Answer : The compound can be synthesized via condensation reactions between carboxylic acid derivatives and hydrazides. For example, details a general method using substituted benzoyl chlorides (e.g., 3-trifluoromethylbenzoyl chloride) and hydrazine derivatives under basic conditions (pyridine or triethylamine) to form oxadiazole rings. Post-synthesis, purification involves column chromatography (e.g., gradient elution with DCM/MeOH) and recrystallization to achieve >95% purity . highlights reductive amination steps using sodium triacetoxyborohydride in anhydrous DCM for introducing secondary functional groups, yielding products in ~40–50% yields .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra (e.g., in CDCl3_3 or DMSO-d6_6) confirm regiochemistry and functional group integration, such as the dihydrobenzo[d][1,4]dioxine methylene protons (~δ 4.3–4.5 ppm) and sulfonyl group signals .
  • Mass Spectrometry (ESI-MS) : High-resolution mass data validate molecular weight (e.g., [M+H]+^+ peaks) .
  • HPLC : Retention times and peak symmetry (>95% purity) are used to assess batch consistency .

Advanced Research Questions

Q. How can researchers identify and validate the biological targets of this compound, such as enzyme inhibition or receptor antagonism?

  • Answer :

  • Computational Docking : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like adenylyl cyclases ( ) or neuropilin-1 ( ). For example, identifies benzimidazole-based analogs as neuropilin-1 antagonists via virtual screening .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} values using fluorogenic substrates (e.g., adenylyl cyclase activity assays in HEK293 cells) .
  • Cellular Uptake : Fluorescence microscopy or flow cytometry with labeled derivatives assess membrane permeability .

Q. What experimental strategies can address contradictory activity data across studies (e.g., varying IC50_{50} values in different assays)?

  • Answer :

  • Assay Standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number. For instance, reports PARP inhibition IC50_{50} values of 0.5–2.0 µM under standardized conditions .
  • Structure-Activity Relationship (SAR) Profiling : Compare analogs (e.g., trifluoromethyl vs. methoxy substituents) to isolate substituent effects. shows that 3-trifluoromethyl analogs exhibit 10-fold higher potency than bromo-substituted derivatives in adenylyl cyclase inhibition .
  • Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding kinetics vs. cellular viability assays) .

Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Answer :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles. employs DCM/MeOH mixtures for solubility during purification .
  • Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Introduce blocking groups (e.g., methyl or fluorine) at vulnerable positions .
  • Pharmacokinetic Profiling : Conduct rodent studies to measure bioavailability, half-life, and tissue distribution. For analogs in , plasma half-life extension was achieved via PEGylation .

Key Methodological Notes

  • Controlled Synthesis : Use anhydrous conditions (e.g., DCM under N2_2) to prevent side reactions during oxadiazole ring formation .
  • Activity Validation : Combine biochemical assays (e.g., fluorescence-based) with cellular models (e.g., cancer cell lines) to confirm target engagement .
  • Data Reproducibility : Archive reaction conditions (e.g., temperature, catalyst batch) in electronic lab notebooks for cross-study comparisons .

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